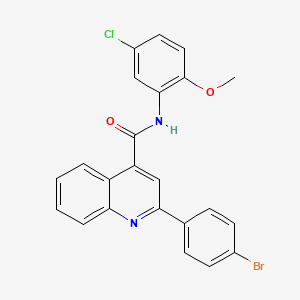
1-(4-fluorobenzoyl)-N,N-dimethyl-5-indolinesulfonamide
Übersicht
Beschreibung
1-(4-fluorobenzoyl)-N,N-dimethyl-5-indolinesulfonamide, also known as SU6656, is a synthetic compound that belongs to the class of indolocarbazoles. It was first synthesized by Sugen Inc. in 1999 as a potent and selective inhibitor of Src family kinases. Since then, it has been widely used in scientific research to investigate the role of Src kinases in various cellular processes.
Wirkmechanismus
1-(4-fluorobenzoyl)-N,N-dimethyl-5-indolinesulfonamide is a potent and selective inhibitor of Src kinases, which act by binding to the ATP-binding site of the kinase domain. It is a reversible inhibitor, which means that it competes with ATP for binding to the kinase domain. By inhibiting Src kinases, 1-(4-fluorobenzoyl)-N,N-dimethyl-5-indolinesulfonamide blocks the downstream signaling pathways that are activated by these kinases, leading to the inhibition of cell growth and survival.
Biochemical and Physiological Effects
1-(4-fluorobenzoyl)-N,N-dimethyl-5-indolinesulfonamide has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and the specific Src kinase isoform that is inhibited. Some of the effects include the inhibition of cell growth and survival, the induction of apoptosis, the inhibition of cell migration and invasion, and the modulation of cell cycle progression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-fluorobenzoyl)-N,N-dimethyl-5-indolinesulfonamide in lab experiments is its high potency and selectivity for Src kinases. This makes it an ideal tool for investigating the role of Src kinases in various cellular processes. However, one of the limitations of using 1-(4-fluorobenzoyl)-N,N-dimethyl-5-indolinesulfonamide is its potential off-target effects, which can lead to the inhibition of other kinases and signaling pathways.
Zukünftige Richtungen
There are several future directions for research on 1-(4-fluorobenzoyl)-N,N-dimethyl-5-indolinesulfonamide. One area of interest is the development of more potent and selective inhibitors of Src kinases, which can be used to investigate the role of these kinases in various pathological conditions. Another area of interest is the investigation of the downstream signaling pathways that are activated by Src kinases, which can provide insights into the molecular mechanisms underlying the effects of 1-(4-fluorobenzoyl)-N,N-dimethyl-5-indolinesulfonamide. Finally, the use of 1-(4-fluorobenzoyl)-N,N-dimethyl-5-indolinesulfonamide in combination with other drugs or therapies may provide new strategies for the treatment of various diseases, including cancer and inflammation.
Wissenschaftliche Forschungsanwendungen
1-(4-fluorobenzoyl)-N,N-dimethyl-5-indolinesulfonamide has been extensively used in scientific research as a tool to investigate the role of Src kinases in various cellular processes. Src kinases are a family of non-receptor tyrosine kinases that play a crucial role in cell growth, differentiation, and survival. They are also implicated in various pathological conditions, including cancer, inflammation, and osteoporosis.
Eigenschaften
IUPAC Name |
1-(4-fluorobenzoyl)-N,N-dimethyl-2,3-dihydroindole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-19(2)24(22,23)15-7-8-16-13(11-15)9-10-20(16)17(21)12-3-5-14(18)6-4-12/h3-8,11H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSMHHAPNLZIQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-fluorophenyl)carbonyl]-N,N-dimethyl-2,3-dihydro-1H-indole-5-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}methionine](/img/structure/B4748987.png)
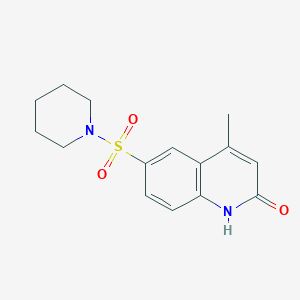

![4-[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4749019.png)
![4-[({5-[(4-chlorophenoxy)methyl]-2-furyl}methylene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4749026.png)
![1-(2-methylphenyl)-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4749045.png)
![1-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4749046.png)
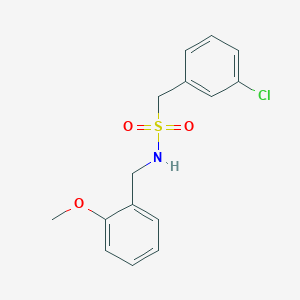
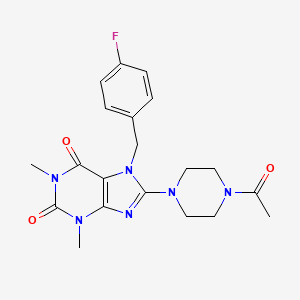
![N-3-pyridinyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4749066.png)
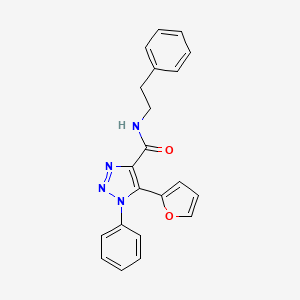
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B4749083.png)

